N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
Beschreibung
The compound N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide features a pyrimido[5,4-b]indole core substituted at three critical positions:
- Position 8: A fluorine atom, likely improving metabolic stability and electronic effects.
- Acetamide side chain: Linked to a 2-ethylphenyl group, which introduces steric bulk and may influence receptor binding.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with pyrimidoindole derivatives studied for kinase inhibition, anticancer, or CNS activities .
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN4O3/c1-3-19-6-4-5-7-23(19)31-25(34)16-33-24-13-10-20(29)14-22(24)26-27(33)28(35)32(17-30-26)15-18-8-11-21(36-2)12-9-18/h4-14,17H,3,15-16H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVFDCVQUCOQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and therapeutic implications based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps often include:
- Formation of the pyrimido[5,4-b]indole core : This involves cyclization reactions that yield the indole structure.
- Introduction of substituents : The ethyl and methoxybenzyl groups are introduced through electrophilic substitution reactions.
- Fluorination : The incorporation of fluorine is achieved using fluorinating agents under controlled conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives with a pyrimidine structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 12.5 | Apoptosis induction via caspase activation |
| Compound B | Lung Cancer | 8.0 | Inhibition of microtubule polymerization |
| N-(2-ethylphenyl)... | Various | TBD | TBD |
Inhibition of Protein Interactions
The compound has been studied for its ability to inhibit protein-protein interactions, particularly involving the TEAD family of transcription factors, which are implicated in cancer progression. By disrupting these interactions, the compound may hinder tumor growth and metastasis.
Anti-inflammatory Effects
In addition to its anticancer properties, there is evidence suggesting that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have shown moderate inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Table 2: COX Inhibition Data
| Compound | COX-I IC50 (µM) | COX-II IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | 15.0 | 5.0 | 3.0 |
| N-(2-ethylphenyl)... | TBD | TBD | TBD |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrimidine Derivatives : A recent study demonstrated that pyrimidine derivatives with ethyl substitutions showed enhanced anticancer activity compared to their methylated counterparts, suggesting that structural modifications can significantly impact efficacy .
- Dual-target Inhibitors : Another research highlighted compounds targeting both bromodomain proteins and COX enzymes, indicating a multifaceted approach to cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Implications for Drug Design
- Ortho-substituted acetamide may reduce off-target interactions via steric effects.
Lessons from Analogs :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
